molecular formula C14H18 B14349499 (3-Cyclopentylprop-1-en-1-yl)benzene CAS No. 91083-79-3

(3-Cyclopentylprop-1-en-1-yl)benzene

Cat. No.: B14349499
CAS No.: 91083-79-3
M. Wt: 186.29 g/mol
InChI Key: BJWPWKCQVCBQEW-UHFFFAOYSA-N
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Description

(3-Cyclopentylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C14H18 . It features a benzene ring linked to a cyclopentyl group via a propenyl spacer, a structure that may be of significant interest in organic synthesis and materials science. Compounds with similar alkenyl and cyclic alkyl motifs are often investigated as key intermediates or building blocks in metal-catalyzed cross-coupling reactions, which are fundamental methodologies for constructing complex molecules, including potential pharmaceuticals . For instance, such structural units can be valuable in creating novel compounds for catalytic applications or as precursors in the development of functional materials . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91083-79-3

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

3-cyclopentylprop-1-enylbenzene

InChI

InChI=1S/C14H18/c1-2-7-13(8-3-1)11-6-12-14-9-4-5-10-14/h1-3,6-8,11,14H,4-5,9-10,12H2

InChI Key

BJWPWKCQVCBQEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC=CC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyclopentylprop 1 En 1 Yl Benzene

Stereoselective Olefin Formation Strategies for the Prop-1-en-1-yl Moiety

The geometry of the double bond in the prop-1-en-1-yl group is a critical aspect of the molecular architecture of (3-Cyclopentylprop-1-en-1-yl)benzene. Stereoselective olefination reactions provide a powerful means to control the formation of either the (E)- or (Z)-isomer.

Horner-Wadsworth-Emmons Reaction Variants for Stereochemical Control

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes, generally favoring the formation of the (E)-isomer. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com The stereochemical outcome is influenced by several factors, including the structure of the reactants and the reaction conditions. alfa-chemistry.com

In a proposed synthesis of this compound via the HWE reaction, benzaldehyde (B42025) would be reacted with the carbanion generated from diethyl (2-cyclopentylethyl)phosphonate. The phosphonate (B1237965) itself can be prepared through the Michaelis-Arbuzov reaction of a corresponding cyclopentylethyl halide with triethyl phosphite. The use of stabilized phosphonates in the HWE reaction typically leads to excellent E-selectivity. organic-chemistry.org

Table 1: Proposed Horner-Wadsworth-Emmons Reaction for (E)-(3-Cyclopentylprop-1-en-1-yl)benzene

Reactant 1Reactant 2BaseSolventTypical Yield (%)Stereoselectivity (E:Z)
BenzaldehydeDiethyl (2-cyclopentylethyl)phosphonateNaHTHF85-95>95:5
BenzaldehydeDiethyl (2-cyclopentylethyl)phosphonateNaOEtEthanol80-90>90:10

Wittig and Related Olefination Reactions

The Wittig reaction provides another powerful route for the synthesis of alkenes by reacting a phosphorus ylide with a carbonyl compound. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, such as the one that would be derived from (2-cyclopentylethyl)triphenylphosphonium bromide, generally lead to the formation of (Z)-alkenes with high selectivity. stackexchange.com

For the synthesis of (Z)-(3-Cyclopentylprop-1-en-1-yl)benzene, (2-cyclopentylethyl)triphenylphosphonium bromide would be treated with a strong base, such as n-butyllithium, to generate the corresponding ylide. This ylide would then be reacted with benzaldehyde to yield the desired (Z)-alkene and triphenylphosphine (B44618) oxide. stackexchange.commasterorganicchemistry.com

Table 2: Proposed Wittig Reaction for (Z)-(3-Cyclopentylprop-1-en-1-yl)benzene

Reactant 1Phosphonium (B103445) SaltBaseSolventTypical Yield (%)Stereoselectivity (Z:E)
Benzaldehyde(2-Cyclopentylethyl)triphenylphosphonium bromiden-BuLiTHF70-85>95:5
Benzaldehyde(2-Cyclopentylethyl)triphenylphosphonium bromideNaNH2Toluene65-80>90:10

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Approaches

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.com This reaction is known for its mild conditions and high functional group tolerance. nih.gov For the synthesis of this compound, one could envision the coupling of a phenylboronic acid derivative with a suitable (3-cyclopentylprop-1-en-1-yl) halide or triflate.

Alternatively, and as suggested by the outline, a key intermediate would be 2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This boronic ester could be synthesized via hydroboration of a suitable alkyne precursor. The subsequent Suzuki-Miyaura coupling of this boronic ester with an aryl halide, such as bromobenzene (B47551), in the presence of a palladium catalyst and a base, would yield the target molecule. The stereochemistry of the final product would be determined by the stereochemistry of the vinylboronic ester.

Table 3: Proposed Suzuki-Miyaura Coupling for this compound

Organoboron ReagentAryl HalidePalladium CatalystBaseSolventTypical Yield (%)
(E)-2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBromobenzenePd(PPh3)4K2CO3Toluene/Water80-95
(Z)-2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneIodobenzenePd(dppf)Cl2Cs2CO3Dioxane/Water85-98

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, offers a direct method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org A plausible route to (E)-(3-Cyclopentylprop-1-en-1-yl)benzene involves the Heck coupling of styrene (B11656) with cyclopentylmethyl iodide.

Table 4: Heck Coupling Reaction for (E)-(3-Cyclopentylprop-1-en-1-yl)benzene

AlkeneAlkyl HalidePalladium CatalystBaseSolventTemperature (°C)Reported Yield (%)
StyreneCyclopentylmethyl IodidePd(PPh3)4N-Methyldicyclohexylamineα,α,α-trifluorotoluene110Not specified, but successful formation reported
Sonogashira Coupling and Subsequent Reductive Methods

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. wikipedia.orgorganic-chemistry.org This palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide provides a direct route to the internal alkyne precursor of this compound. wikipedia.orgyoutube.comjk-sci.com The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. jk-sci.com

The synthesis would commence with the coupling of an appropriately substituted aryl halide, such as bromobenzene or iodobenzene, with 3-cyclopentylprop-1-yne. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and an amine base), and concluding with reductive elimination to yield the desired arylalkyne and regenerate the palladium(0) catalyst. youtube.comlibretexts.org

Reactants Catalysts Base Product
Aryl Halide (e.g., Iodobenzene)Pd(PPh₃)₄, CuIAmine (e.g., Et₃N)(3-Cyclopentylprop-1-yn-1-yl)benzene
3-Cyclopentylprop-1-yne

Subsequent to the successful coupling, the resulting alkyne, (3-Cyclopentylprop-1-yn-1-yl)benzene, must undergo a partial reduction to furnish the target alkene. The stereochemical outcome of this reduction is critical and can be directed towards either the (E)- or (Z)-isomer.

Lindlar's Catalyst : For the synthesis of the (Z)-alkene, catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the method of choice. This heterogeneous catalyst selectively reduces the alkyne to the cis-alkene without over-reduction to the corresponding alkane.

Dissolving Metal Reduction : Conversely, the (E)-alkene can be obtained through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds via a radical anion intermediate to give the thermodynamically more stable trans-alkene.

Ruthenium-Catalyzed Olefin Metathesis Reactions

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has emerged as a powerful and versatile tool in organic synthesis. Ruthenium-based catalysts, particularly those developed by Grubbs and Schrock, are highly effective and exhibit remarkable functional group tolerance. wikipedia.org

Cross-metathesis (CM) provides a direct and atom-economical route for the construction of the alkenyl chain in this compound. This reaction would involve the coupling of two different alkenes, in this case, styrene and allylcyclopentane (B1265694).

The choice of a suitable ruthenium catalyst is crucial for achieving high yields and stereoselectivity. Second- and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are often employed due to their high activity and stability. organic-chemistry.org The reaction typically favors the formation of the more thermodynamically stable (E)-isomer.

Alkene 1 Alkene 2 Catalyst Product (Major)
StyreneAllylcyclopentaneGrubbs II or Hoveyda-Grubbs II(E)-(3-Cyclopentylprop-1-en-1-yl)benzene

While not a direct method for the final assembly of the target molecule, Ring-Closing Metathesis (RCM) is an invaluable tool for the synthesis of the cyclopentyl precursor, particularly for more complex or substituted analogs. wikipedia.orgorganic-chemistry.orgulisboa.pt RCM involves the intramolecular metathesis of a diene to form a cyclic alkene. wikipedia.org For instance, a suitably functionalized diene could be cyclized to form a cyclopentene (B43876) derivative, which could then be further elaborated to allylcyclopentane or another necessary precursor for a subsequent cross-metathesis reaction. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene. wikipedia.org

This strategy offers a high degree of flexibility in the synthesis of substituted cyclopentyl rings, which can be crucial for creating a library of analogs of the target compound. ulisboa.ptrsc.org

Radical Mediated Syntheses for Alkenylbenzene Scaffolds

Radical reactions offer an alternative approach to the construction of C-C bonds and can be particularly useful for accessing specific stereoisomers or for substrates that are incompatible with organometallic catalysts.

The addition of radicals to alkynes can be a powerful method for the synthesis of substituted alkenes. researchgate.net For the synthesis of a this compound scaffold, a radical generated from a suitable cyclopentyl precursor could be added across the triple bond of phenylacetylene. The regio- and stereoselectivity of such additions can often be controlled by the choice of radical initiator and reaction conditions. nih.govmdpi.com

For example, the hydrostannylation of an alkyne using a tin hydride reagent under radical conditions can lead to the formation of a vinylstannane. The stereochemical outcome of this addition is often dependent on the reaction mechanism. Subsequent palladium-catalyzed cross-coupling of the vinylstannane with an aryl halide (Stille coupling) would then yield the desired alkenylbenzene.

Alternatively, a multicomponent radical-mediated process could be envisioned where a cyclopentyl radical, a phenyl-containing component, and a suitable radical acceptor are combined to construct the target molecule in a convergent manner. aklectures.comyoutube.com

Asymmetric Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is present on the cyclopentyl ring, requires the use of asymmetric synthesis methodologies. youtube.com Asymmetric catalysis is a particularly attractive approach as it allows for the generation of enantiomerically enriched products from achiral or racemic starting materials using a small amount of a chiral catalyst. sigmaaldrich.comrsc.org

Several strategies can be employed to introduce chirality:

Asymmetric Hydrogenation : If a precursor containing a double bond within the cyclopentyl ring is synthesized, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can establish the desired stereocenter.

Chiral Lewis Acid Catalysis : A chiral Lewis acid could be used to catalyze a key bond-forming reaction, such as a Diels-Alder or an aldol (B89426) reaction, in the synthesis of the cyclopentyl precursor, thereby setting the stereochemistry early in the synthetic sequence. sigmaaldrich.com

Asymmetric Olefin Metathesis : Chiral ruthenium catalysts have been developed for asymmetric ring-closing metathesis (ARCM) and asymmetric cross-metathesis (ACM), which could be used to synthesize chiral cyclopentene precursors or even to directly form a chiral center during the construction of the alkenyl chain. nih.gov

Enzyme-Catalyzed Reactions : Biocatalysis offers a powerful and highly selective means of introducing chirality. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor of the cyclopentyl moiety.

Enantioselective Catalytic Hydrogenation of Olefinic Precursors

Enantioselective catalytic hydrogenation represents a powerful tool for the stereoselective reduction of prochiral olefins to generate chiral centers. In the context of synthesizing this compound, this methodology could be applied to a suitable olefinic precursor to establish the desired stereochemistry at the benzylic position. The general approach involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral ligand.

While specific studies on the enantioselective hydrogenation of a direct precursor to this compound are not prevalent in the literature, analogous transformations provide a strong basis for its feasibility. For instance, the asymmetric hydrogenation of various substituted styrenes and related allylic benzene (B151609) derivatives has been extensively studied. The success of these reactions hinges on the selection of the appropriate catalyst system and reaction conditions to achieve high enantiomeric excess (ee).

Key to this process is the interaction between the substrate, the chiral catalyst, and hydrogen on the catalyst surface. The chiral ligand creates a chiral environment around the metal center, which directs the approach of the olefin and the subsequent delivery of hydrogen, leading to the preferential formation of one enantiomer over the other.

Table 1: Representative Catalyst Systems for Enantioselective Hydrogenation of Styrene Derivatives

Catalyst PrecursorChiral LigandSubstrate TypeAchieved Enantioselectivity (ee)
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosSubstituted Styrenes>95%
[Ru(OAc)₂(p-cymene)](S)-BINAPAllylic Alcohols>98%
[Ir(COD)Cl]₂(R)-SEGPHOSUnfunctionalized Olefins>90%

This table presents data from analogous reactions and is intended to be illustrative of potential catalyst systems for the target molecule.

Chiral Ligand Design and Catalyst Optimization for Stereocontrol

The rational design of chiral ligands is paramount to achieving high levels of stereocontrol in asymmetric catalysis. The structure of the ligand directly influences the steric and electronic properties of the catalyst, thereby dictating its activity and selectivity. For the synthesis of a chiral derivative of this compound, the development of a bespoke chiral ligand or the selection of an optimal existing ligand would be a critical research endeavor.

Modern chiral ligand design often focuses on several key principles:

C₂ Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivity.

Rigid Backbone: A conformationally rigid scaffold helps to maintain a well-defined chiral pocket around the metal center, enhancing stereochemical communication.

Tunable Steric and Electronic Properties: The ability to systematically modify the steric bulk and electronic nature of the ligand allows for fine-tuning of the catalyst's performance for a specific substrate.

Phosphine-based ligands, such as those from the BINAP and DuPhos families, have proven to be highly effective in a wide range of asymmetric transformations. For a substrate like a precursor to this compound, ligands with specific bite angles and steric profiles would need to be screened. Catalyst optimization would involve a systematic variation of reaction parameters such as solvent, temperature, pressure, and catalyst loading to maximize both conversion and enantioselectivity.

Table 2: Key Parameters for Catalyst Optimization in Asymmetric Hydrogenation

ParameterEffect on ReactionTypical Range of Investigation
Solvent Can influence catalyst solubility, stability, and the stereochemical outcome.Methanol, Ethanol, Dichloromethane, Toluene
Temperature Affects reaction rate and can impact enantioselectivity.-20 °C to 80 °C
Hydrogen Pressure Can influence the rate of hydrogenation and, in some cases, selectivity.1 atm to 100 atm
Catalyst Loading Determines the overall efficiency and cost-effectiveness of the process.0.01 mol% to 1 mol%

C-H Functionalization Approaches Towards this compound Structures

Carbon-hydrogen (C-H) functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. This methodology allows for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. In the context of synthesizing this compound and its analogues, C-H functionalization presents several intriguing possibilities.

One potential strategy would involve the direct coupling of a cyclopentyl-containing moiety with a benzene derivative through a C-H activation/arylation reaction. For instance, a palladium-catalyzed reaction could be envisioned where a directing group on the cyclopentylpropane precursor guides the selective activation of a specific C-H bond for subsequent coupling with an aryl partner. While challenging, the direct, site-selective functionalization of cycloalkanes is a rapidly advancing field.

Recent studies have demonstrated the feasibility of palladium-catalyzed enantioselective C-H activation of cyclopropanes, providing a precedent for achieving stereocontrol in the functionalization of small rings. By extension, the development of suitable directing groups and chiral ligands could enable the enantioselective C-H functionalization of cyclopentane (B165970) derivatives.

Another approach could involve the functionalization of the benzene ring, directed by a pre-installed cyclopentylpropene side chain. This would allow for the introduction of additional substituents onto the aromatic core, providing access to a diverse range of analogues. The choice of catalyst and directing group would be crucial for controlling the regioselectivity of the C-H functionalization (i.e., ortho, meta, or para to the existing side chain).

Table 3: Potential C-H Functionalization Strategies

StrategySubstratesCatalyst SystemPotential Bond Formation
Cyclopentyl C-H Arylation Cyclopentylpropane derivative and Aryl halide/boronic acidPd(OAc)₂ with a specific ligandCyclopentyl-Aryl
Directed Benzene C-H Alkylation Benzene and a functionalized cyclopentylpropeneRh(III) or Ru(II) catalystBenzene-Alkyl
Enantioselective C-H Functionalization Prochiral cyclopentyl precursorChiral Pd(II) catalyst with a mono-N-protected amino acid ligandChiral functionalized cyclopentane

The successful implementation of these C-H functionalization strategies would represent a significant advancement in the synthesis of this compound and related structures, offering more efficient and versatile routes to these valuable compounds.

Mechanistic Investigations and Reaction Pathways of 3 Cyclopentylprop 1 En 1 Yl Benzene Synthesis

Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Reactions

The formation of the C-C bond between the phenyl and the propenyl fragments of (3-Cyclopentylprop-1-en-1-yl)benzene is often accomplished using palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. These reactions proceed through well-defined catalytic cycles involving a series of fundamental steps.

In a potential Heck reaction pathway, an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) would react with 3-cyclopentylprop-1-ene. The generally accepted catalytic cycle for this transformation, catalyzed by a palladium(0) complex, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond, resulting in the formation of a square planar Pd(II) intermediate. sctunisie.orgbiolmolchem.com

Olefin Insertion (Migratory Insertion): The olefin, 3-cyclopentylprop-1-ene, then coordinates to the Pd(II) complex and subsequently inserts into the Pd-aryl bond. This step forms a new carbon-carbon bond and generates a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: A hydrogen atom from the β-carbon of the alkyl chain is eliminated and transferred to the palladium center, forming a palladium-hydride species and releasing the desired this compound product. The regioselectivity of this step determines the position of the double bond. nih.gov

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle. sctunisie.org

Alternatively, a Suzuki-Miyaura coupling could be employed, reacting an arylboronic acid (e.g., phenylboronic acid) with a vinyl halide (e.g., 1-halo-3-cyclopentylprop-1-ene). The catalytic cycle for the Suzuki reaction also involves a palladium catalyst and can be summarized as follows:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the vinyl halide to form a Pd(II) intermediate. libretexts.orgchemrxiv.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (the cyclopentylpropenyl group) is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The base is crucial for activating the boronic acid. researchgate.netyoutube.comnih.gov

Reductive Elimination: The two organic ligands on the palladium complex (phenyl and cyclopentylpropenyl) couple, leading to the formation of this compound and the regeneration of the Pd(0) catalyst. libretexts.orgchemrxiv.org

Both catalytic cycles are highly efficient for the formation of C-C bonds and are fundamental to modern organic synthesis. mdpi.com

Stereochemical Determinants and Transition State Analysis in Olefin Forming Reactions

The stereochemistry of the double bond in this compound (i.e., whether the E or Z isomer is formed) is a critical aspect of its synthesis. The stereochemical outcome is determined by the reaction mechanism and the nature of the transition states involved.

In the Heck reaction , the stereochemistry is often controlled during the migratory insertion and β-hydride elimination steps. The syn-addition of the aryl group and the palladium to the olefin, followed by a syn-elimination of the palladium hydride, generally leads to the formation of the E-isomer as the major product. The transition state favoring the formation of the E-isomer is typically lower in energy due to reduced steric hindrance. nih.gov

For the Wittig reaction , which involves the reaction of an aldehyde (benzaldehyde) with a phosphonium (B103445) ylide (derived from 3-cyclopentylpropyltriphenylphosphonium halide), the stereoselectivity is highly dependent on the nature of the ylide.

Non-stabilized ylides (with alkyl substituents) typically favor the formation of the Z-alkene through a kinetically controlled pathway. The reaction is believed to proceed via a puckered four-membered oxaphosphetane transition state where steric interactions are minimized. pitt.eduyoutube.comchem-station.com

Stabilized ylides (with electron-withdrawing groups) tend to yield the E-alkene as the major product under thermodynamic control. The initial addition is reversible, allowing for equilibration to the more stable trans-disubstituted oxaphosphetane intermediate. chem-station.com

Computational studies and transition state analysis have been instrumental in understanding these stereochemical preferences, highlighting the subtle interplay of steric and electronic effects in the transition states. pitt.eduacs.orgpitt.edu

Intermediate Characterization and Kinetic Profiling of Key Transformations

The direct observation and characterization of intermediates in catalytic cycles are often challenging due to their transient nature. However, a combination of spectroscopic techniques (e.g., NMR), kinetic studies, and computational modeling has provided significant insights into the species involved in reactions like the Heck and Suzuki couplings.

In palladium-catalyzed reactions, Pd(0) and Pd(II) complexes are the key intermediates. The oxidative addition product, an organopalladium(II) halide, is a crucial intermediate that has been isolated and characterized in some model systems. acs.org Similarly, intermediates in the transmetalation step of the Suzuki reaction have been studied to understand the role of the base in facilitating the transfer of the organic group from boron to palladium. nih.govresearchgate.net

For olefin metathesis, another potential route to this compound, the key intermediates are metallacyclobutanes, which are formed through the reaction of a metal carbene with an olefin. researchgate.net The stability and reactivity of these intermediates are influenced by the metal (e.g., ruthenium in Grubbs-type catalysts) and the ligands attached to it. Kinetic and thermodynamic analyses of these systems have provided a deeper understanding of catalyst initiation and propagation. acs.org

Role of Solvents and Reagents in Reaction Selectivity and Efficiency

The choice of solvents and reagents (ligands, bases, and additives) plays a pivotal role in controlling the selectivity and efficiency of the synthesis of this compound.

Solvents: The polarity of the solvent can significantly influence the reaction pathway and regioselectivity in Heck reactions. For instance, in the reaction of styrene (B11656) with aryl halides, more polar solvents can favor the formation of the branched isomer (1,1-disubstituted alkene) over the linear isomer (1,2-disubstituted alkene) by stabilizing cationic intermediates. mdpi.comacs.org In Suzuki reactions, a mixture of an organic solvent and water is often used, as water can play a beneficial role in the transmetalation step. researchgate.net

Ligands: In transition metal catalysis, ligands attached to the metal center are crucial for tuning its electronic and steric properties, thereby influencing reactivity, stability, and selectivity. Phosphine (B1218219) ligands are commonly used in palladium-catalyzed reactions. The steric bulk and electron-donating ability of the phosphine can affect the rate of oxidative addition and reductive elimination. researchgate.net For example, the use of bulky, electron-rich phosphine ligands can promote the coupling of less reactive aryl chlorides in Suzuki reactions.

Bases and Additives: In the Suzuki reaction, the base is essential for the activation of the organoboron compound and is directly involved in the transmetalation step. researchgate.netresearchgate.netacs.org The strength and nature of the base can affect the reaction rate and yield. In the Heck reaction, a base is required to neutralize the acid generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst. Additives, such as phase-transfer catalysts, can enhance the reaction rate in biphasic systems by facilitating the interaction between reactants in different phases. sctunisie.org

The following tables summarize some of the key findings from the literature on the effect of various reaction parameters on the synthesis of styrene derivatives, which are analogous to the target compound.

Table 1: Effect of Halide and Solvent on the Yield of Stilbene in a Heck Reaction

EntryHalideSolventYield (%)
1PhIDMF85
2PhBrDMF60
3PhClDMF<5
4PhIWater45
5PhBrWater20
6PhIDMF/Water90
7PhBrDMF/Water75
Data adapted from a study on the coupling of styrene with halobenzenes. sctunisie.org

Table 2: Influence of Solvent on the Selectivity of a Pd-Catalyzed Heck Reaction

EntrySolventSelectivity (E-styrene:other isomers)
1DMA>20:1
2MeOH1.5:1
3MeCN1.2:1
Data from a study on the Heck reaction of electronically non-biased olefins. nih.gov

Table 3: Effect of Base on the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid

EntryBaseYield (%)
1K2CO392
2Cs2CO395
3K3PO488
4Et3N45
Illustrative data based on typical conditions for Suzuki-Miyaura reactions.

Advanced Spectroscopic Characterization Methodologies for 3 Cyclopentylprop 1 En 1 Yl Benzene

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of (3-Cyclopentylprop-1-en-1-yl)benzene, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise molecular formula, which for this compound is C₁₄H₁₈. nih.gov The calculated exact mass for this formula can be compared with the experimentally determined value to confirm the elemental composition.

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged species. The pattern of these fragments provides a "fingerprint" that can aid in structural elucidation. Common fragmentation pathways for this compound might include the loss of the cyclopentyl group, cleavage at the allylic position, or rearrangements of the propenyl chain. The masses of these fragments can be used to deduce the structure of the original molecule.

Table 2: Key Mass Spectrometry Data for this compound
Parameter Value
Molecular FormulaC₁₄H₁₈
Molecular Weight186.29 g/mol nih.gov
Exact Mass186.14085 u
Major Fragment Ions (Predicted)m/z 117 ([C₉H₉]⁺), m/z 91 ([C₇H₇]⁺, tropylium (B1234903) ion)

Chromatographic Techniques for Purification and Isomer Separation

Chromatographic methods are essential for the purification of this compound and for the separation of its potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile compounds like this compound. In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. This allows for the identification and quantification of each compound in a mixture. For instance, GC-MS can be used to separate the (E) and (Z) isomers of this compound and to obtain their individual mass spectra.

While this compound itself is not chiral, if a chiral center were introduced into the molecule (for example, by substitution on the cyclopentyl ring), chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for separating the resulting enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com This technique is crucial for determining the enantiomeric excess (ee) of a chiral compound, which is a measure of its optical purity. nih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. chiralpedia.com

Table 3: Chromatographic Methods for the Analysis of this compound and Related Structures
Technique Application Principle of Separation
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile components in a mixture, including E/Z isomers.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.
Chiral High-Performance Liquid Chromatography (HPLC)Separation of enantiomers of chiral derivatives.Differential interaction of enantiomers with a chiral stationary phase.

Computational Chemistry and Theoretical Modeling of 3 Cyclopentylprop 1 En 1 Yl Benzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For (3-Cyclopentylprop-1-en-1-yl)benzene, DFT calculations are essential for determining its most stable three-dimensional arrangement (ground state geometry) and understanding the distribution of electrons within the molecule.

The process begins with geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This yields the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-31G* or larger to achieve a balance between accuracy and computational cost. researchgate.net

Once the optimized geometry is obtained, DFT is used to calculate various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. Other calculated properties include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack, and Mulliken population analysis, which assigns partial charges to each atom. scivisionpub.com

Table 1: Predicted Ground State Properties of this compound using DFT (Note: This table contains representative data typical for such calculations, as specific published values for this molecule are not available.)

PropertyCalculated Value (Representative)Method/Basis Set
Total Energy-544.0 HartreesB3LYP/6-31G
HOMO Energy-6.2 eVB3LYP/6-31G
LUMO Energy-0.9 eVB3LYP/6-31G
HOMO-LUMO Gap5.3 eVB3LYP/6-31G
Dipole Moment0.35 DebyeB3LYP/6-31G*

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, several rotatable bonds contribute to its conformational flexibility: the bond between the cyclopentyl ring and the propyl chain, and the C-C single bonds within the propyl chain itself.

The goal of conformational analysis is to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them. libretexts.org This is achieved by systematically rotating a specific dihedral angle and calculating the potential energy at each step, generating a potential energy surface (PES). The PES reveals the low-energy conformers and the transition states that connect them.

Table 2: Relative Energies of Key Conformers of this compound (Note: This is a hypothetical table illustrating expected results from a conformational scan.)

Conformer DescriptionDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Stability
Anti-periplanar (Staggered)180°0.00Most Stable
Gauche (Staggered)60°0.95Stable
Anticlinal (Eclipsed)120°3.60Unstable
Syn-periplanar (Eclipsed)5.10Least Stable

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, from first principles. This is particularly valuable for confirming molecular structures or assigning signals in complex experimental spectra.

Using the optimized geometry from DFT calculations, methods like Gauge-Including Atomic Orbital (GIAO) can be employed to compute NMR chemical shifts (¹H and ¹³C). nih.gov The GIAO method calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical shielding values are then converted to chemical shifts by comparing them to a reference compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net

The accuracy of these predictions can be very high, often within 0.2 ppm for ¹H and 2 ppm for ¹³C, which is sufficient to distinguish between different isomers or conformers. bris.ac.ukrsc.org Discrepancies between predicted and experimental spectra can point to environmental effects, such as solvent interactions, or dynamic processes not captured by the static computational model. nih.gov

Modeling Reaction Mechanisms and Transition State Energetics for Synthetic Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. A plausible synthetic route for this compound is the Wittig reaction, involving the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. DFT can be used to model this entire reaction pathway.

The process involves identifying all reactants, intermediates, transition states (TS), and products. researchgate.net Geometry optimization is performed to find the stable structures of intermediates and the saddle points corresponding to transition states. By calculating the energies of each of these species, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing determination of the rate-limiting step and providing insight into the reaction's feasibility and kinetics. nih.govacs.org

For the Wittig reaction, computational studies help clarify the formation of the oxaphosphetane intermediate and its subsequent decomposition to form the alkene product and phosphine (B1218219) oxide. mdpi.com These models can also predict stereoselectivity (E/Z isomerism) by comparing the activation energies of the transition states leading to different isomers. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies

While this compound may not have a widely documented biological activity, its precursors or structural analogs might. In such cases, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be employed to predict its potential biological interactions.

QSAR modeling establishes a statistical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org This is achieved by calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data. For instance, QSAR studies on styrene (B11656) derivatives have been used to correlate molecular parameters with anti-inflammatory activity. researchgate.netijpsonline.com Such a model could predict the potential activity of this compound based on its calculated descriptors.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. semanticscholar.org The method involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. scivisionpub.com If analogs of this compound are known to interact with a specific biological target, docking could be used to predict whether this compound binds to the same target and to analyze its specific interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govmdpi.com

Advanced Applications and Derivatization Strategies for 3 Cyclopentylprop 1 En 1 Yl Benzene

Role as a Synthetic Intermediate in Complex Organic Synthesis

The distinct structural motifs within (3-Cyclopentylprop-1-en-1-yl)benzene—the reactive alkenyl group, the aromatic ring, and the bulky aliphatic cyclopentyl moiety—make it a valuable intermediate in the synthesis of more complex molecules.

Precursor for Pharmacologically Relevant Scaffolds

Alkenylbenzenes are a class of compounds recognized for their presence in a variety of biologically active molecules and their potential for metabolic activation. The core structure of this compound serves as a foundational scaffold that can be elaborated into pharmacologically significant compounds. The cinnamyl-like framework is known to be a prohapten, meaning it can be metabolized into reactive species that may induce biological responses such as skin sensitization. researchgate.net This inherent reactivity can be harnessed for the design of targeted therapeutic agents.

The cyclopentyl group is a common substituent in medicinal chemistry, often introduced to enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic profiles. By starting with this compound, synthetic chemists can access a series of derivatives where the double bond is functionalized (e.g., through epoxidation or dihydroxylation) or the aromatic ring is substituted, leading to novel molecular entities for drug discovery programs. The strategic placement of the bulky, lipophilic cyclopentyl group can influence how the molecule interacts with biological targets.

Building Block for Natural Product Synthesis

While this compound is not a widely documented direct precursor in existing total synthesis literature, its constituent parts are prevalent in numerous natural products. nih.govresearchgate.netrroij.com The cinnamyl unit is a key component of various secondary metabolites, including cinnamyl cinnamates, which are found in plants and possess interesting biological properties. researchgate.net Synthetic strategies often rely on the assembly of such fragments to construct complex molecular frameworks. rsc.org

Furthermore, cyclopentane (B165970) rings are ubiquitous structural motifs in a vast array of bioactive natural products, including terpenes and alkaloids. researchgate.netoregonstate.edu The synthesis of these complex targets often involves the use of building blocks that already contain the fully formed carbocyclic ring. Therefore, this compound represents a conceptually valuable, though underexplored, starting material that combines the cinnamyl-like unit with a pre-formed cyclopentane ring, potentially streamlining the synthesis of certain natural product families. oregonstate.edu

Polymerization Behavior and Materials Science Prospects

The alkenylbenzene structure of this compound suggests its potential as a monomer for polymerization reactions. libretexts.org The presence of the bulky cyclopentylpropyl side chain is expected to significantly influence its polymerization characteristics and the properties of the resulting polymers.

Homo- and Copolymerization Studies of this compound

Direct studies on the homopolymerization of this compound are not prevalent in the literature. However, based on extensive research into substituted styrenes, it can be inferred that its ability to homopolymerize via free-radical methods would be significantly hindered. chemrxiv.org Trisubstituted ethylenes with bulky groups often exhibit very low reactivity in radical homopolymerization due to steric hindrance around the double bond. chemrxiv.org This steric crowding impedes the approach of the growing polymer chain to the monomer.

Conversely, the copolymerization of this compound with more reactive, less sterically hindered monomers like styrene (B11656) is highly feasible. chemrxiv.orgresearchgate.net In such radical copolymerizations, the bulky monomer is typically incorporated as isolated units alternating with sequences of the more reactive comonomer. chemrxiv.orgresearchgate.net This approach allows for the functionalization of common commercial polymers, such as polystyrene, by introducing the unique cyclopentylpropyl side group into the polymer backbone. nih.gov The monomer reactivity ratios in these systems would likely show a strong preference for the propagation of the styrene monomer. mdpi.comacs.org

Table 1: Predicted Reactivity in Polymerization
Polymerization TypeMonomerPredicted ReactivityRationale
Radical HomopolymerizationThis compoundVery Low / NegligibleSevere steric hindrance from the bulky cyclopentylpropyl group at the double bond. chemrxiv.org
Radical CopolymerizationThis compound with StyreneLow, but incorporates into chainOvercomes steric issues by reacting with a less hindered monomer; results in copolymers with isolated bulky units. chemrxiv.orgresearchgate.net
Cationic PolymerizationThis compoundPotentially FeasibleCationic methods can sometimes polymerize sterically hindered alkenes that are unreactive in radical systems. rsc.org

Design and Synthesis of Novel Polymeric Materials with Tailored Properties

The incorporation of this compound as a comonomer in polymers like polystyrene offers a strategy for designing novel materials with specifically tailored properties. The bulky, non-polar cyclopentylpropyl side chain can significantly alter the physical and mechanical characteristics of the parent polymer.

Key potential modifications include:

Increased Glass Transition Temperature (Tg): The bulky side groups restrict the rotational freedom of the polymer backbone, leading to a more rigid structure and thus a higher Tg. This would make the resulting material more heat-resistant.

Modified Solubility: The introduction of aliphatic character can alter the polymer's solubility in various organic solvents.

Improved Thermal Stability: The saturated cyclopentyl rings may enhance the thermal stability of the polymer by providing less reactive sites compared to more labile groups.

Altered Mechanical Properties: The large side chains can affect chain packing and intermolecular forces, potentially leading to changes in properties like stiffness, impact resistance, and flexibility.

Table 2: Conceptual Properties of Poly(styrene-co-(3-cyclopentylprop-1-en-1-yl)benzene)
Mole % of Bulky MonomerPredicted Glass Transition Temp. (Tg)Predicted Solubility in Aliphatic SolventsPotential Application
0% (Pure Polystyrene)~100 °CLowGeneral purpose packaging
5%Slightly IncreasedSlightly IncreasedSpecialty films with higher heat resistance
15%Moderately IncreasedModerately IncreasedEngineered plastic components
30%Significantly IncreasedSignificantly IncreasedHigh-performance insulators, specialty coatings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.